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Some chemical suppliers offer this compound, but the product descriptions typically focus on its availability for research purposes without specifying its applications [].
The chemical structure of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride bears a resemblance to L-DOPA (L-3,4-dihydroxyphenylalanine), a well-known precursor to the neurotransmitter dopamine. This suggests a potential interest in its dopaminergic activity, but further research is needed to confirm this.
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, commonly known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid L-tyrosine. It features a propan-2-yl group attached to the amino acid structure, enhancing its solubility and reactivity. The compound has a molecular formula of and a molecular weight of approximately 223.27 g/mol. Its structure includes an amino group, a hydroxyl group, and a methyl ester functionality, which contribute to its chemical properties and biological activities.
This compound exhibits significant biological activity due to its structure as an amino acid derivative. It plays a role in protein synthesis and is involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has been studied for its potential neuroprotective effects and its ability to enhance cognitive function under stress conditions. Additionally, it has shown promise in various therapeutic applications, including mood enhancement and metabolic support .
The synthesis of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the following steps:
The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has various applications in scientific research and industry:
Studies have shown that propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride interacts with various biological targets, including enzymes involved in neurotransmitter synthesis. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system functions. Research indicates that it may modulate the activity of specific receptors linked to mood regulation and cognitive performance .
Several compounds share structural similarities with propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate | Similar backbone but lacks methyl ester | Used in peptide synthesis |
| Ethyl 3-(4-hydroxyphenyl)propanoate | Ethyl instead of propan-2-yl group | Used in flavoring and fragrance industries |
| Methyl 3-(4-hydroxyphenyl)propionate | Methyl ester variant | Commonly used in organic synthesis |
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups that enhance solubility and reactivity compared to similar compounds. Its role as a precursor for neurotransmitter synthesis sets it apart in both pharmaceutical and nutraceutical applications .